molecular formula C17H18O6 B1250071 7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

Cat. No.: B1250071
M. Wt: 318.32 g/mol
InChI Key: YKIOQZBNOCGEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid is a natural product found in Microbispora with data available.

Scientific Research Applications

Chemical Synthesis and Enzymatic Applications

  • Synthesis of Chemical Fragments for Pharmaceuticals : The compound has been utilized in the synthesis of specific fragments for pharmaceuticals. For example, the synthesis of C1–C6 fragment for Epothilone A, a notable anticancer agent, involved a process using similar heptanoic acid derivatives (Shioji et al., 2001).

  • Enzymatic Reactions and Optical Resolutions : Derivatives of heptanoic acid have been used in lipase-catalyzed optical resolution processes, highlighting their significance in enzymatic reactions and chiral synthesis (Shioji et al., 2001).

Pharmaceutical Research

  • Anticonvulsant Properties : Compounds derived from heptanoic acid, such as triheptanoin, have shown potential as anticonvulsant treatments. They are investigated for their unique profiles and clinical potential in treating epilepsy and other neurological disorders (Borges & Sonnewald, 2012).

  • Role in Cholesterol Biosynthesis : Specific heptanoic acid derivatives have been studied for their inhibitory effect on enzymes involved in cholesterol biosynthesis, showing potential in the development of cholesterol-lowering agents (Greenspan et al., 1989).

Environmental and Metabolic Studies

  • Metabolic Pathways in Human Health : The metabolism of heptanoic acid derivatives and their role in human health has been studied, particularly in the context of exposure to environmental pollutants and certain drugs (Walker & Mills, 2001).

  • Biodegradation and Environmental Impact : Investigations into the biodegradation pathways of these compounds provide insights into their environmental impact and potential for use in bioremediation strategies.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

InChI

InChI=1S/C17H18O6/c1-2-3-4-7-10-13(18)16-14(22-17(21)23-16)11-8-5-6-9-12-15(19)20/h1,13-14,16,18H,5-6,8-9,11-12H2,(H,19,20)

InChI Key

YKIOQZBNOCGEOJ-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC#CC(C1C(OC(=O)O1)CCCCCCC(=O)O)O

Synonyms

antibiotic EV22
EV 22
L 660,631
L 660631
L-660631
oxo-5-(1-hydroxy-2,4,6-heptatriynyl)-1,3-dioxolane-4-heptanoic acid
Sch 31828
Sch-31828

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid
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7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid
Reactant of Route 3
7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid
Reactant of Route 4
7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid
Reactant of Route 5
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7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid
Reactant of Route 6
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7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

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